molecular formula C13H16O2 B584761 (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol CAS No. 188399-48-6

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol

Cat. No.: B584761
CAS No.: 188399-48-6
M. Wt: 204.269
InChI Key: WACMQXMZXZTKIV-QWHCGFSZSA-N
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Description

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol (CAS: 188399-48-6) is a chiral cyclopentenol derivative with a phenylmethoxy methyl substituent. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol . The compound exhibits a (1R,2S)-trans stereochemistry, confirmed by its IUPAC name and synonyms such as "(1R-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol" .

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMQXMZXZTKIV-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]([C@@H]1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655281
Record name (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188399-48-6
Record name (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188399-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentadiene and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethoxy substituent play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Properties:

  • Physical Data : Boiling point: ~319°C; Density: 1.112 g/cm³; pKa: 14.65 (predicted) .
  • Solubility: Slightly soluble in chloroform and methanol .
  • Applications : A critical intermediate in synthesizing Entecavir , a potent antiviral drug used for hepatitis B treatment .

Comparison with Structurally Similar Compounds

(1S,2R)-2-Phenyl-3-cyclopenten-1-ol

Molecular Formula : C₁₁H₁₂O
Molecular Weight : 160.22 g/mol
Key Differences :

  • Lacks the phenylmethoxy methyl group, replaced by a simple phenyl substituent.
  • Reduced molecular weight (160.22 vs. 204.26) and lipophilicity (XLogP3: ~1.9 for target compound vs. unlisted here) .
  • Stereochemistry: (1S,2R) configuration, an enantiomer of the target compound. Implications: Lower complexity and altered reactivity due to absence of the benzyloxy group.

(1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol (Entecavir Intermediate-7)

Molecular Formula : C₁₃H₁₆O₂
Molecular Weight : 204.26 g/mol
Key Differences :

  • Shares the same molecular formula and substituents as the target compound but has (1S,2R) stereochemistry .
  • Physical Data : Boiling point: 318.9°C; Density: 1.112 g/cm³—nearly identical to the target compound .
    Implications : Stereoisomerism critically impacts biological activity. The (1R,2S) configuration is essential for Entecavir’s efficacy, making the (1S,2R) form pharmacologically inactive in this context .

(S)-1-(Phenylmethoxy)-4-penten-2-ol

Molecular Formula : C₁₂H₁₆O₂
Molecular Weight : 192.25 g/mol
Key Differences :

  • Acyclic structure with a pentenol chain instead of a cyclopentenol ring .
  • Retains the phenylmethoxy group but lacks the strained cyclopentene ring.
    Implications : The cyclic structure in the target compound introduces ring strain, enhancing reactivity in ring-opening reactions critical for drug synthesis .

3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one

Molecular Formula : C₁₁H₁₈O₂
Molecular Weight : 182.26 g/mol
Key Differences :

  • Contains a ketone group instead of an alcohol, increasing electrophilicity .
  • Applications: Used in fragrances, as per IFRA standards, unlike the pharmaceutical focus of the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Application Evidence ID
(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol C₁₃H₁₆O₂ 204.26 Phenylmethoxy methyl (1R,2S)-trans Entecavir synthesis
(1S,2R)-2-Phenyl-3-cyclopenten-1-ol C₁₁H₁₂O 160.22 Phenyl (1S,2R) Unspecified
(1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol C₁₃H₁₆O₂ 204.26 Benzyloxy methyl (1S,2R) Inactive stereoisomer
(S)-1-(Phenylmethoxy)-4-penten-2-ol C₁₂H₁₆O₂ 192.25 Phenylmethoxy, acyclic (S) Research chemical
3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one C₁₁H₁₈O₂ 182.26 Pentyloxy, ketone N/A Fragrance industry

Research Findings and Implications

  • Stereochemical Specificity : The (1R,2S)-trans configuration is indispensable for the target compound’s role in Entecavir synthesis. Enantiomers or diastereomers, such as (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol, lack therapeutic relevance despite similar physical properties .
  • Substituent Effects : The phenylmethoxy methyl group enhances lipophilicity (XLogP3: 1.9) compared to simpler analogs like (1S,2R)-2-Phenyl-3-cyclopenten-1-ol, improving membrane permeability in drug delivery .
  • Industrial Applications: Cyclopentenol derivatives with ketone or ether substituents (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one) find use in fragrances, highlighting the versatility of cyclopentene-based structures .

Biological Activity

(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol is a cyclopentene derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C₁₃H₁₆O₂, features a phenylmethoxy group and a hydroxyl group that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C₁₃H₁₆O₂
IUPAC Name 2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
Molecular Weight 208.27 g/mol
Boiling Point 319 °C
Density 1.112 g/cm³
Solubility Slightly soluble in chloroform and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group and the phenylmethoxy moiety are crucial for its reactivity, allowing it to participate in various biochemical pathways.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been suggested that this compound might bind to specific receptors involved in signaling pathways, potentially influencing physiological responses.

Biological Activity Studies

Research on the biological activity of this compound has revealed several promising findings:

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. This property could make it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also pointed towards anti-inflammatory effects, where the compound may inhibit pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

A few notable studies have been conducted to explore the biological activity of this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of the compound.
    • Methodology : In vitro assays measuring DPPH radical scavenging activity.
    • Findings : The compound demonstrated a dose-dependent scavenging effect compared to standard antioxidants.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
    • Findings : Significant inhibition zones were observed against tested bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory mechanism.
    • Methodology : Measurement of cytokine levels in cell cultures treated with the compound.
    • Findings : Reduction in TNF-alpha and IL-6 levels suggested an anti-inflammatory mechanism.

Q & A

Q. How is this compound synthesized, and what steps ensure stereochemical fidelity?

  • Answer : A multi-step synthesis typically involves: (i) Cyclopentenol backbone formation via ring-closing metathesis. (ii) Stereoselective introduction of the benzyloxymethyl group using Sharpless asymmetric epoxidation or enzymatic resolution. (iii) Protection/deprotection strategies (e.g., TBS or benzyl ethers) to preserve stereochemistry during functionalization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:
  • Use of fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact.
  • Storage in inert atmospheres (argon) at 2–8°C to prevent oxidation.
  • Immediate neutralization of spills with silica-based absorbents, followed by ethanol rinsing .

Advanced Research Questions

Q. How does the stereochemistry of (1R,2S)-configured cyclopentenol influence its reactivity in ring-opening reactions?

  • Answer : The trans-configuration of hydroxyl and benzyloxymethyl groups sterically directs nucleophilic attacks. For instance, acid-catalyzed ring-opening favors formation of anti-diols due to transition-state stabilization, confirmed by DFT calculations .

Q. What strategies resolve contradictions in enantiomeric purity data between HPLC and polarimetry?

  • Answer : Discrepancies may arise from solvent polarity effects or column matrix interactions. Cross-validation using two chiral columns (e.g., Chiralpak IB and IC) with hexane:isopropanol gradients improves accuracy. Polarimetry should be performed at 589 nm with temperature control (25°C) .

Q. What computational methods predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities. The benzyloxy group’s hydrophobic interactions with COX-2’s active site (e.g., Val523, Tyr355) suggest anti-inflammatory potential. Experimental validation via SPR yields KdK_d values .

Q. How does the compound’s stability vary under oxidative vs. hydrolytic conditions?

  • Answer : Accelerated stability studies (40°C/75% RH) show:
  • Oxidative degradation : Formation of ketone byproducts (HPLC-MS) under H2O2H_2O_2.
  • Hydrolysis : pH-dependent cleavage of the benzyl ether (t½ = 24 h at pH 1 vs. >1 month at pH 7). Stabilizers like BHT (0.1% w/w) mitigate oxidation .

Q. What role does the benzyloxymethyl group play in modulating lipophilicity and membrane permeability?

  • Answer : LogP calculations (ChemDraw) indicate a logP of 2.8, enhancing blood-brain barrier penetration compared to unsubstituted cyclopentenol. Parallel Artificial Membrane Permeability Assay (PAMPA) confirms 3-fold higher permeability than parent analogs .

Q. How can isotopic labeling (13^{13}C, 2^2H) aid in metabolic pathway tracing?

  • Answer : 13^{13}C-labeled benzyl groups enable tracking via LC-MS/MS in hepatocyte cultures. Deuterium labeling at the cyclopentene ring reduces metabolic degradation (isotope effect), prolonging half-life in vivo .

Q. What structural analogs of this compound show improved bioactivity, and how are they designed?

  • Answer : Replacing the benzyloxy group with para-fluoro-benzyl (LogD = 3.1) enhances COX-2 inhibition (IC₅₀ = 0.8 μM vs. 1.5 μM for parent). Analogs are synthesized via Suzuki-Miyaura coupling, followed by stereoretentive oxidation .

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